molecular formula C16H14ClNO2S B4419469 4-[2-chloro-5-(methylthio)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine

4-[2-chloro-5-(methylthio)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B4419469
M. Wt: 319.8 g/mol
InChI Key: PQPWUGPHZUMKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-chloro-5-(methylthio)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CDMTB and has been extensively studied for its biological and chemical properties.

Mechanism of Action

The mechanism of action of CDMTB is not fully understood, but it is believed to involve the inhibition of various cellular processes that are necessary for the growth and survival of cancer cells. CDMTB has been shown to inhibit the activity of tubulin, a protein that is essential for cell division, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
CDMTB has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. Additionally, CDMTB has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CDMTB is its high potency and selectivity towards cancer cells, making it a promising candidate for cancer treatment. However, its limited solubility and stability may present challenges in its use in lab experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of CDMTB, including further investigation into its mechanism of action and potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, studies on the pharmacokinetics and toxicity of CDMTB are needed to determine its safety and efficacy in humans. Furthermore, the development of novel analogs of CDMTB may lead to the discovery of more potent and selective anti-cancer agents.

Scientific Research Applications

CDMTB has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of CDMTB is in the field of medicinal chemistry, where it has been studied for its potential use as an anti-cancer agent. CDMTB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment.

properties

IUPAC Name

(2-chloro-5-methylsulfanylphenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2S/c1-21-11-6-7-13(17)12(10-11)16(19)18-8-9-20-15-5-3-2-4-14(15)18/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPWUGPHZUMKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)N2CCOC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-chloro-5-(methylthio)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
Reactant of Route 2
4-[2-chloro-5-(methylthio)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[2-chloro-5-(methylthio)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
Reactant of Route 4
4-[2-chloro-5-(methylthio)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
4-[2-chloro-5-(methylthio)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
4-[2-chloro-5-(methylthio)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.